

How to improve solubility of N-acetylhistidine in aqueous solutions.

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Compound of Interest

Compound Name: *N-acetylhistidine monohydrate*

Cat. No.: *B554824*

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Technical Support Center: N-Acetylhistidine Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-acetylhistidine in aqueous solutions.

Troubleshooting Guide

Problem: N-acetylhistidine is not dissolving completely in water at the desired concentration.

Potential Cause	Suggested Solution
Concentration exceeds solubility limit	The aqueous solubility of N-acetyl-L-histidine monohydrate has been reported to be around 62.5 mg/mL, which can be achieved with the aid of sonication and warming. ^[1] An estimated solubility at 25°C is approximately 11.4 mg/mL. ^[2] If your target concentration is higher, the solution may be supersaturated.
Slow dissolution rate	Gentle heating (e.g., to 60°C) and ultrasonication can significantly accelerate the dissolution process. ^[1]
Suboptimal pH	The solubility of amino acid derivatives like N-acetylhistidine is often pH-dependent. Adjusting the pH of the solution may enhance solubility. For its parent amino acid, L-histidine, solubility is lowest near its isoelectric point and increases in more acidic or basic conditions. A similar trend is expected for N-acetylhistidine.
Precipitation upon standing	If the solution was prepared at an elevated temperature, it might precipitate as it cools to room temperature. Maintain a slightly elevated temperature or consider using co-solvents to stabilize the solution.

Frequently Asked Questions (FAQs)

1. What is the expected aqueous solubility of N-acetylhistidine?

The reported aqueous solubility of N-acetyl-L-histidine monohydrate can vary. One source indicates a solubility of 62.5 mg/mL can be achieved with warming to 60°C and ultrasonication.^[1] Another source provides an estimated water solubility of 11,360 mg/L (11.4 mg/mL) at 25°C.^[2] It is recommended to experimentally determine the solubility for your specific application and lot of material.

2. How does pH affect the solubility of N-acetylhistidine?

While specific data for the solubility of N-acetylhistidine across a pH range is not readily available, the behavior of its parent amino acid, L-histidine, provides guidance. The solubility of L-histidine is significantly influenced by pH, exhibiting its lowest solubility near its isoelectric point ($pI \approx 7.6$). Moving the pH away from the pI , either to more acidic or more basic conditions, increases its solubility. A similar pH-dependent solubility profile is anticipated for N-acetylhistidine.

3. How does temperature impact the solubility of N-acetylhistidine?

Increasing the temperature generally enhances the aqueous solubility of N-acetylhistidine.^[1] For instance, heating the solution to 60°C can aid in dissolving the compound.^[1] For the parent compound, L-histidine, solubility in water has been shown to increase with temperature.

4. Can I use co-solvents to improve the solubility of N-acetylhistidine?

Yes, co-solvents can be effective in increasing the solubility of N-acetylhistidine, particularly for *in vivo* studies. Common co-solvents include Dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween-80.^[1] For example, a clear solution of at least 2 mg/mL can be prepared in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.^[1] N-acetylhistidine is also soluble in DMSO, with a reported solubility of 20 mg/mL with the aid of ultrasonication.^[1]

5. Are there other excipients that can enhance the solubility of N-acetylhistidine?

Cyclodextrins are known to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility. A protocol for an *in vivo* formulation of N-acetylhistidine suggests using a 20% solution of sulfobutyl ether- β -cyclodextrin (SBE- β -CD) in saline, which can achieve a concentration of at least 2 mg/mL.^[1]

6. Is there a difference in solubility between N-acetylhistidine and its salt forms?

While specific data for N-acetylhistidine hydrochloride is not available, forming a salt is a common strategy to enhance the aqueous solubility of ionizable compounds. For example, L-histidine is often used as its hydrochloride salt to improve its solubility and handling properties.

It is plausible that a salt form of N-acetylhistidine, such as the hydrochloride salt, would exhibit higher aqueous solubility compared to the free acid form.

Quantitative Data Summary

Solvent/Condition	Reported Solubility	Reference
Water (with ultrasonication and heating to 60°C)	62.5 mg/mL	[1]
Water (estimated at 25°C)	11.4 mg/mL	[2]
DMSO (with ultrasonication)	20 mg/mL	[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2 mg/mL (clear solution)	[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2 mg/mL (clear solution)	[1]

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility of N-Acetylhistidine

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.

Materials:

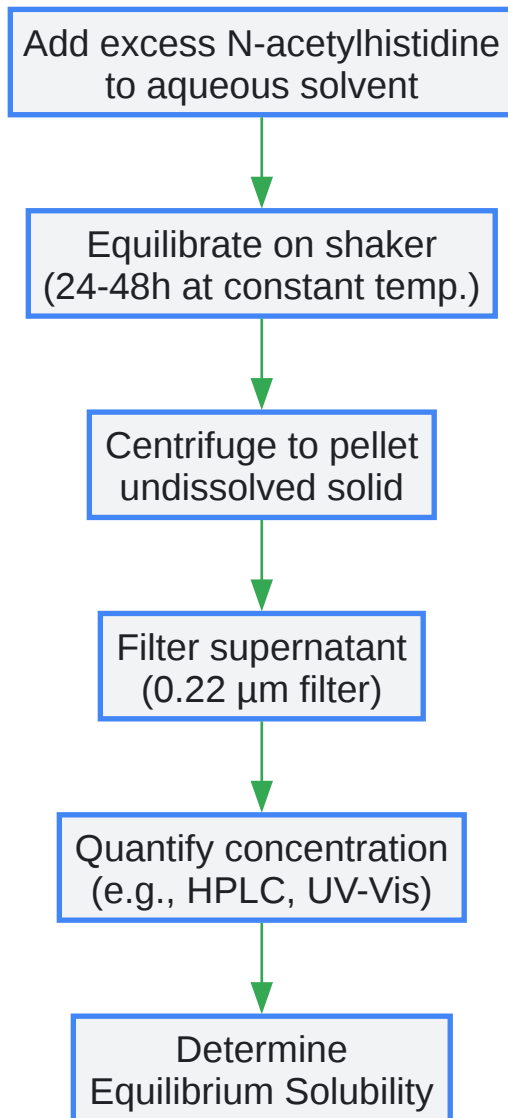
- N-acetylhistidine
- Purified water (or desired aqueous buffer)
- Vials with screw caps
- Orbital shaker or rotator
- Temperature-controlled environment (e.g., incubator or water bath)
- Centrifuge

- Analytical balance
- HPLC or UV-Vis spectrophotometer for quantification

Methodology:

- Add an excess amount of N-acetylhistidine to a vial containing a known volume of the aqueous solvent.
- Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the vials to stand to let the undissolved solid settle.
- Centrifuge the samples to pellet the remaining solid.
- Carefully withdraw an aliquot of the supernatant.
- Filter the supernatant using a 0.22 μm syringe filter to remove any remaining solid particles.
- Quantify the concentration of N-acetylhistidine in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- Prepare a standard curve with known concentrations of N-acetylhistidine to determine the concentration of the saturated solution.

Workflow for Determining Equilibrium Solubility

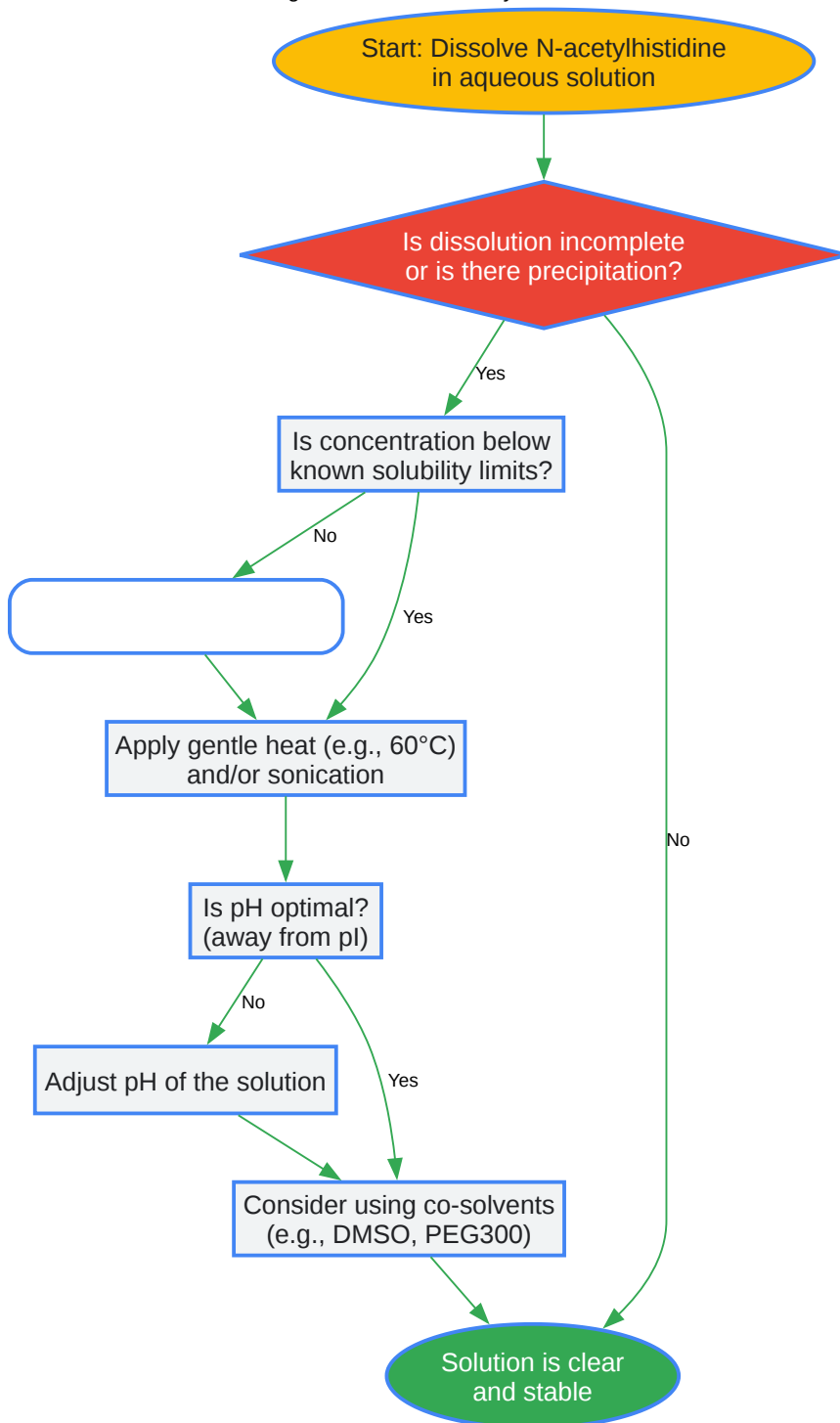


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Caption: A typical workflow for determining the equilibrium solubility of N-acetylhistidine.

Visualizations

Troubleshooting Workflow for N-Acetylhistidine Dissolution

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Caption: A logical workflow for troubleshooting N-acetylhistidine solubility issues.

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References

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